![molecular formula C11H16BrNO2 B13222845 2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst . The specific steps and conditions can vary depending on the desired purity and yield.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for cost, efficiency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Applications De Recherche Scientifique
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxy-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol: A similar compound with an additional methoxy group, which may alter its chemical properties and reactivity.
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol: Lacks the methoxy group, potentially affecting its biological activity and interactions.
Uniqueness
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and an amino group allows for diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
2-bromo-6-[(1-methoxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-15-2)13-6-9-4-3-5-10(12)11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
Clé InChI |
GKPBDOIAOLKOIX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NCC1=C(C(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


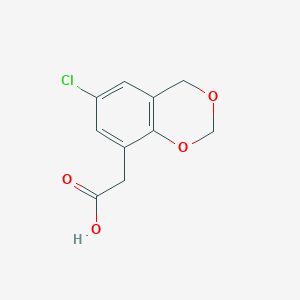
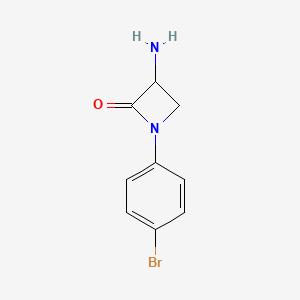
![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)
![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
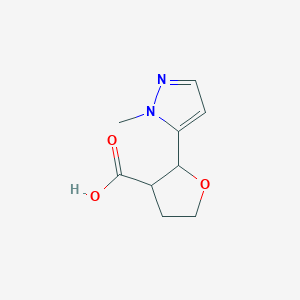
![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
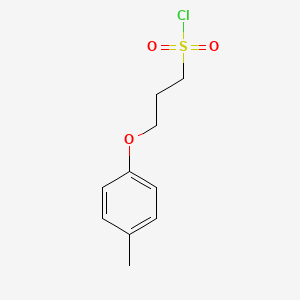
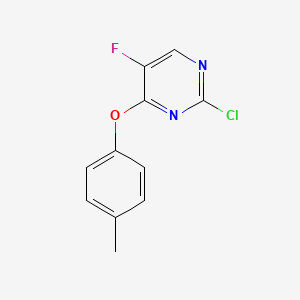
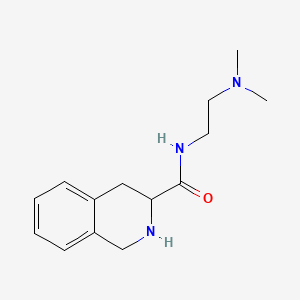
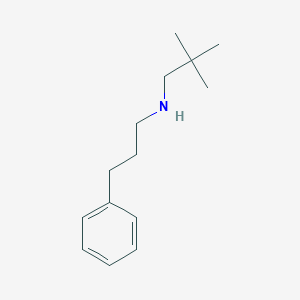
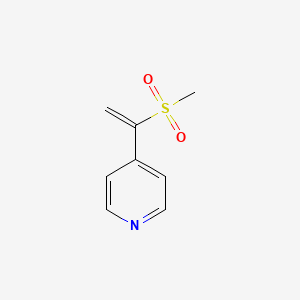
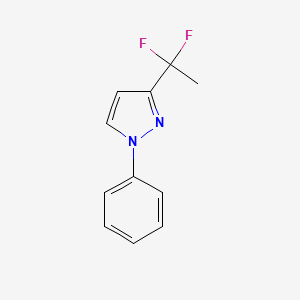
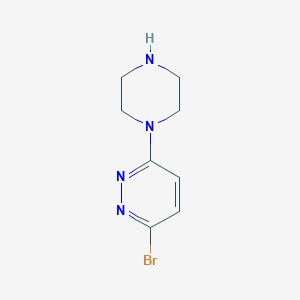
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
